2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound that features a pyrrolidine ring, a naphthalene core, and an ethyl(phenyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated naphthalene derivative reacts with pyrrolidine.
Attachment of the Ethyl(Phenyl)Amino Group: This step involves the reaction of the intermediate compound with ethyl(phenyl)amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene core to a dihydronaphthalene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced naphthalene compounds, and substituted aromatic compounds.
Scientific Research Applications
2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets. The pyrrolidine ring and naphthalene core play crucial roles in binding to these targets, influencing various biological pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Naphthalene Derivatives: Compounds such as naphthoquinones and dihydronaphthalenes are structurally related.
Uniqueness
2-[ETHYL(PHENYL)AMINO]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(N-ethylanilino)-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-2-24(16-10-4-3-5-11-16)20-19(23-14-8-9-15-23)21(25)17-12-6-7-13-18(17)22(20)26/h3-7,10-13H,2,8-9,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZAJPWTTXVUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.